molecular formula C11H13BN2O3 B2886812 2-Cyano-4-morpholinophenylboronic acid CAS No. 2225179-08-6

2-Cyano-4-morpholinophenylboronic acid

Cat. No. B2886812
CAS RN: 2225179-08-6
M. Wt: 232.05
InChI Key: KRXOZNCWIYGKAI-UHFFFAOYSA-N
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Description

2-Cyano-4-morpholinophenylboronic acid is a chemical compound with the formula C11H13BN2O3 . It is a solid substance with an off-white color . The molecular weight of this compound is 232.04 .


Synthesis Analysis

The primary method for the synthesis of boronic acids, such as 2-Cyano-4-morpholinophenylboronic acid, is through the electrophilic trapping of an organometallic reagent with a boric ester (e.g., B(Oi-Pr)3 or B(OMe)3). This reaction is performed at low temperature to attenuate over-alkylation that would lead to the formation of borinic, rather than boronic, esters .


Molecular Structure Analysis

The molecular structure of 2-Cyano-4-morpholinophenylboronic acid is represented by the formula C11H13BN2O3 . The average mass of this compound is 232.044 Da and the monoisotopic mass is 232.101929 Da .


Chemical Reactions Analysis

Boronic acids, including 2-Cyano-4-morpholinophenylboronic acid, are widely used in Suzuki–Miyaura cross-coupling reactions, which are arguably the most widely-applied transition metal catalyzed carbon–carbon bond-forming reactions to date .


Physical And Chemical Properties Analysis

2-Cyano-4-morpholinophenylboronic acid is a solid substance with an off-white color . It has a molecular weight of 232.04 .

Scientific Research Applications

Optoelectronics

2-Cyano-4-morpholinophenylboronic acid has potential applications in the field of optoelectronics , particularly in the development of dye-sensitized solar cells (DSSC) . The compound’s structure allows for the study of its optoelectronic and thermodynamic properties , which are crucial for the efficiency of DSSCs .

Medicine

In medicine , boronic acids and their derivatives, like 2-Cyano-4-morpholinophenylboronic acid, are explored for their role as boron-carriers in neutron capture therapy . This therapy is a type of cancer treatment that targets tumors with high specificity .

Agriculture

The agricultural sector can benefit from the use of 2-Cyano-4-morpholinophenylboronic acid in the synthesis of herbicides and pesticides . Its boronic ester functionality is key in creating compounds that can control or eradicate pests and weeds .

Material Science

In material science , this compound is valuable for creating nonlinear optical materials due to its significant dipole moment and hyperpolarizability . These materials are essential for various applications, including telecommunications and information processing .

Environmental Science

2-Cyano-4-morpholinophenylboronic acid could be used in environmental science for the remediation of pollutants . Its ability to form stable complexes with various substances makes it a candidate for removing contaminants from water and soil .

Analytical Chemistry

In analytical chemistry , the compound is used as a reagent in various chemical analyses. Its precise reactions with other chemicals can help in the identification and quantification of substances in complex mixtures .

Biochemistry

The compound’s role in biochemistry includes the study of polyhydroxyalkanoate production by cyanobacteria, which is significant for bioplastic synthesis. It serves as a building block for complex biochemical pathways .

Organic Synthesis

Finally, in organic synthesis , 2-Cyano-4-morpholinophenylboronic acid is a crucial intermediate. It is used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds, a fundamental process in the synthesis of various organic compounds .

Safety and Hazards

This compound should be handled with care. If inhaled, the person should be moved to fresh air and kept comfortable for breathing. If it comes in contact with skin or eyes, it should be rinsed cautiously with water for several minutes. If swallowed, the mouth should be rinsed and a poison center or doctor should be contacted if the person feels unwell . It should be stored in a dry, cool, and well-ventilated place and kept away from heat/sparks/open flames/hot surfaces .

Mechanism of Action

Target of Action

Boronic acids, including this compound, are commonly used in suzuki–miyaura (sm) cross-coupling reactions . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

In the context of SM coupling, the boronic acid compound interacts with its targets through a process called transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium . The reaction conditions for SM coupling are exceptionally mild and functional group tolerant .

Biochemical Pathways

In the context of sm coupling, the compound participates in the formation of carbon–carbon bonds . This process is crucial in various biochemical pathways, particularly in the synthesis of complex organic molecules.

Pharmacokinetics

The pharmacokinetics of a drug can determine the onset, duration, and intensity of its effect . Factors such as renal function, genetic makeup, sex, age, and individual physiology can influence these parameters .

Result of Action

In the context of sm coupling, the compound contributes to the formation of new carbon–carbon bonds . This process can lead to the synthesis of complex organic molecules, which can have various effects at the molecular and cellular levels.

Action Environment

In the context of SM coupling, the reaction conditions are exceptionally mild and functional group tolerant , suggesting that the compound may be stable under a variety of environmental conditions.

properties

IUPAC Name

(2-cyano-4-morpholin-4-ylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BN2O3/c13-8-9-7-10(1-2-11(9)12(15)16)14-3-5-17-6-4-14/h1-2,7,15-16H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRXOZNCWIYGKAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)N2CCOCC2)C#N)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyano-4-morpholinophenylboronic acid

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